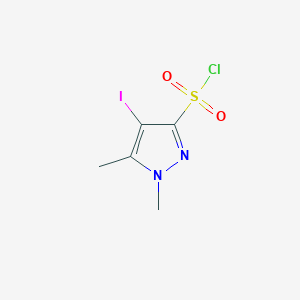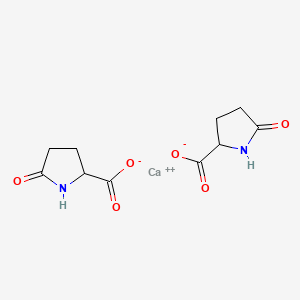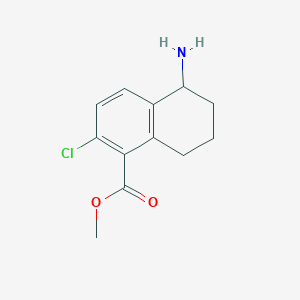
Betaine Methyl Ester Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betaine Methyl Ester Chloride is an organic compound derived from betaine, a naturally occurring substance found in various plants and animals. It is a quaternary ammonium salt with a methyl ester functional group. This compound is known for its zwitterionic nature, meaning it has both positive and negative charges within the same molecule, which contributes to its high solubility in water and its role as an osmoprotectant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Betaine Methyl Ester Chloride can be synthesized through the esterification of betaine hydrochloride with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to achieve a high conversion rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where betaine hydrochloride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Betaine Methyl Ester Chloride undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of betaine hydrochloride.
Hydrolysis: It can be hydrolyzed back to betaine hydrochloride and methanol under acidic or basic conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Water and either an acid or a base.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Hydrolysis: Betaine hydrochloride and methanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
Betaine Methyl Ester Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other betaine derivatives.
Biology: It serves as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions.
Medicine: It is studied for its potential therapeutic effects, including its role in reducing homocysteine levels in the blood.
Industry: It is used in the production of surfactants, detergents, and personal care products due to its amphiphilic nature
Mécanisme D'action
Betaine Methyl Ester Chloride exerts its effects primarily through its role as an osmoprotectant and a methyl donor. It helps stabilize proteins and cellular structures by interacting with water molecules. As a methyl donor, it participates in methylation reactions, which are crucial for various metabolic processes. The compound’s ability to donate methyl groups is facilitated by the enzyme betaine-homocysteine methyltransferase, which converts homocysteine to methionine .
Comparaison Avec Des Composés Similaires
Betaine Hydrochloride: Similar in structure but lacks the ester group.
Trimethylglycine: Another name for betaine, which is the parent compound of Betaine Methyl Ester Chloride.
Glycine Betaine: A naturally occurring form of betaine found in plants.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, betaine. This ester group allows it to participate in esterification and hydrolysis reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(2-methoxy-2-oxoethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H14NO2.ClH/c1-7(2,3)5-6(8)9-4;/h5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OSLWYMJLUIYBIG-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(=O)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)


![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)




![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)





